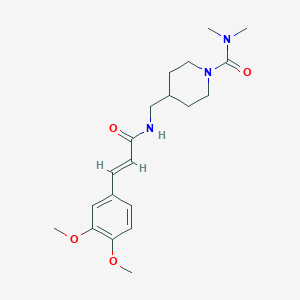

(E)-4-((3-(3,4-dimethoxyphenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4/c1-22(2)20(25)23-11-9-16(10-12-23)14-21-19(24)8-6-15-5-7-17(26-3)18(13-15)27-4/h5-8,13,16H,9-12,14H2,1-4H3,(H,21,24)/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZJPIDSERGRDF-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-4-((3-(3,4-dimethoxyphenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article aims to explore its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with an acrylamide moiety and a dimethoxyphenyl group. The synthesis typically involves multi-step organic reactions, including the formation of the acrylamide intermediate through the reaction of 3,4-dimethoxybenzaldehyde with an amine, followed by coupling with N,N-dimethylpiperidine-1-carboxylic acid derivatives.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating their activity. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

- Cytotoxicity : Research indicates that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related piperidone derivatives have shown significant cytotoxicity towards colon cancer and oral squamous cell carcinoma cells .

Cytotoxicity Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HCT116 (Colon Cancer) | 5.0 | 10 |

| HT29 (Colon Cancer) | 7.0 | 8 |

| CEM (Lymphoma) | 6.5 | 9 |

| HL-60 (Leukemia) | 8.0 | 7 |

| Non-malignant Cells (HGF) | >20 | - |

These results indicate that the compound exhibits potent cytotoxicity against malignant cells while demonstrating lower toxicity towards non-malignant cells, suggesting a favorable therapeutic index.

Case Studies

- Colon Cancer Treatment : In a study evaluating various compounds for their anti-cancer properties, this compound was found to induce apoptosis in colon cancer cell lines through caspase activation and mitochondrial membrane depolarization .

- Leukemia Models : Another investigation revealed that similar piperidine derivatives caused significant cell death in leukemia models, further supporting its potential as an anti-cancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.